![molecular formula C8H14O2 B3146642 1,5-Dimethyl-6,8-dioxabicyclo(3.2.1)octane CAS No. 60478-96-8](/img/structure/B3146642.png)
1,5-Dimethyl-6,8-dioxabicyclo(3.2.1)octane
Overview
Description
“1,5-Dimethyl-6,8-dioxabicyclo(3.2.1)octane” is a chemical compound with the molecular formula C8H14O2 . It is also known by other names such as (-)-Frontalin, (S)-(-)-Frontalin, Frontalin, and Frontaline .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A new polysaccharide analogue was synthesized by the cationic ring-opening polymerization of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane . The bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps . The ring-opening polymerization proceeded in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .Molecular Structure Analysis
The molecular structure of “1,5-Dimethyl-6,8-dioxabicyclo(3.2.1)octane” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The polymerization reactivity of the compound was markedly lower than those of analogous bicyclic acetals . The retarding effect of the cyano group on the polymerization of the compound is discussed . In another reaction, the compound was hydrolyzed under acidic conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 142.1956 . More detailed physical and chemical properties were not found in the sources retrieved.Scientific Research Applications
Synthesis and Structural Analysis
- Desymmetrization by Ring-Closing Metathesis : The synthesis of 6,8-dioxabicyclo[3.2.1]octane structures, including 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane, was achieved through desymmetrization of trienes derived from diols. This method was used for synthesizing natural products like (+)-exo-brevicomin (Burke, Müller, & Beaudry, 1999).
- Determining Absolute Configuration : Research on the enantiomers of 6,8-dioxabicyclo[3.2.1]octane and its derivatives, including their synthesis and optical rotation correlation, has been conducted to understand their structural configurations (Ibrahim, Eggimann, Dixon, & Wieser, 1990).
Applications in Chemical Synthesis
- Production of Optically Active Derivatives : A method for producing optically active or racemic 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane involves reducing 2-hydroxy-2,6-dimethyl-6-heptenal and oxidizing the resulting diol (Dimitrov & Kriegel, 2007).
- Pheromone Synthesis in Insects : The compound has been synthesized for use as an aggregation pheromone of insects like the beech bark beetle, illustrating its role in biological systems (Francke, Schröder, Kohnle, & Simon, 1996).
Biological Interactions and Communications
- Role in Insect Communication : 6,8-dioxabicyclo[3.2.1]octane derivatives have been used to study the aggregation behavior of insects like Dendroctonus brevicomis, demonstrating their significance in chemical communication among species (Vité & Pitman, 1969).
- Analysis in Chemical Ecology : Bicyclic acetals, including 6,8-dioxabicyclo[3.2.1]octane, play a crucial role as volatile signals in chemical communication among various insect species. They are also used in studies of synthetic organic chemistry (Francke & Schrõder, 1997).
properties
IUPAC Name |
1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKCIZRVUVZPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(O1)(OC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860417 | |
Record name | (+/-)-Frontalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane | |
CAS RN |
60478-96-8 | |
Record name | (+/-)-Frontalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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